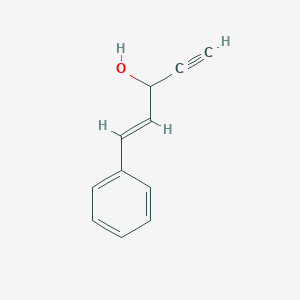

1-Penten-4-yn-3-ol, 1-phenyl-

Description

Significance of Conjugated Enynes and Propargylic Alcohols in Contemporary Chemical Synthesis

Conjugated enynes are organic molecules characterized by the presence of a carbon-carbon double bond directly connected to a carbon-carbon triple bond. This arrangement results in a π-system with unique electronic properties, making these compounds valuable substrates in a wide array of chemical transformations. They are known to participate in various cycloaddition reactions, metathesis, and transition metal-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse and complex molecular structures. The utility of conjugated enynes is particularly evident in the synthesis of natural products and functional materials.

Propargylic alcohols, which contain a hydroxyl group attached to a carbon atom adjacent to a triple bond, are another class of highly versatile synthetic intermediates. The presence of both the alkyne and the alcohol functionalities allows for a multitude of synthetic manipulations. They can undergo a range of reactions, including oxidation, reduction, substitution, and rearrangement, making them key precursors in the synthesis of a variety of organic compounds, from pharmaceuticals to agrochemicals.

Overview of Key Structural Features and Intrinsic Reactivity Potential of 1-Penten-4-yn-3-ol (B84421), 1-phenyl-

1-Penten-4-yn-3-ol, 1-phenyl- possesses a unique combination of structural features that dictate its chemical behavior. The molecule contains a stereocenter at the carbon bearing the hydroxyl group, a terminal alkyne, and a styrenyl moiety. This combination of a conjugated enyne and a secondary propargylic alcohol within the same molecule gives rise to a rich and diverse reactivity profile.

The propargylic alcohol functionality can be a site for various transformations. For instance, it can undergo acid-catalyzed rearrangements such as the Meyer-Schuster and Rupe rearrangements. wikipedia.org In the Meyer-Schuster rearrangement, secondary and tertiary propargylic alcohols rearrange to form α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The Rupe rearrangement is a competing reaction for tertiary propargylic alcohols, leading to α,β-unsaturated methyl ketones. wikipedia.orgsynarchive.com Furthermore, the hydroxyl group can be activated and displaced in propargylic substitution reactions, allowing for the introduction of a variety of nucleophiles. nih.govnih.govresearchgate.netorganic-chemistry.orgnih.gov

The conjugated enyne system, with its extended π-electron network, is susceptible to a range of addition and cycloaddition reactions. The phenyl group, in conjugation with the double bond, influences the electronic properties of the enyne system, affecting its reactivity in various transformations.

A reliable method for the preparation of 1-Penten-4-yn-3-ol, 1-phenyl- involves the reaction of cinnamaldehyde (B126680) with ethynylmagnesium bromide in tetrahydrofuran (B95107). This procedure, detailed in Organic Syntheses, provides the target compound in good yield after crystallization. wikipedia.org

| Property | Value |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Appearance | Solid |

| Melting Point | 67-68 °C wikipedia.org |

Historical Context and Evolution of Research on Phenyl-Substituted Pentenynols

The study of enynes and propargylic alcohols has a rich history in organic chemistry. Early investigations into the reactivity of these functional groups laid the groundwork for their extensive use in modern synthesis. The development of organometallic reagents in the early 20th century provided the first reliable methods for the synthesis of propargylic alcohols.

Research into the rearrangements of propargylic alcohols, such as the Meyer-Schuster rearrangement, dates back to the early 20th century and has since become a cornerstone of organic synthesis for the preparation of α,β-unsaturated carbonyl compounds. wikipedia.orgucl.ac.uk The discovery and development of transition metal catalysis have further expanded the synthetic utility of enynes and propargylic alcohols, enabling a wide range of selective transformations.

The synthesis of 1-Penten-4-yn-3-ol, 1-phenyl- itself was notably documented in Organic Syntheses in 1959, highlighting its importance as a synthetic building block even at that time. wikipedia.org The procedure described therein represented a significant improvement over earlier methods, which gave much lower yields. wikipedia.org The evolution of analytical techniques, such as gas chromatography-mass spectrometry (GCMS), has facilitated the characterization of such compounds and their reaction products.

The ongoing exploration of new catalytic systems and reaction methodologies continues to unveil novel transformations of phenyl-substituted pentenynols, underscoring their enduring importance in the field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31450-17-6 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(E)-1-phenylpent-1-en-4-yn-3-ol |

InChI |

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H/b9-8+ |

InChI Key |

FZGJGBSLOXLHAL-CMDGGOBGSA-N |

Isomeric SMILES |

C#CC(/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

C#CC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Penten 4 Yn 3 Ol, 1 Phenyl and Analogues

Stereocontrolled Synthetic Pathways

Achieving control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for creating chiral molecules like 1-penten-4-yn-3-ol (B84421), 1-phenyl-. Enantioselective and diastereoselective strategies are employed to generate specific stereoisomers of the target compound and its analogues.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. For instance, the asymmetric alkenylation of propargyl alcohols can be mediated by highly acidic chiral N-triflyl phosphoramide (B1221513) catalysts. d-nb.info This strategy relies on the acid-mediated generation of a carbocationic intermediate from the alcohol, followed by an enantioselective reaction with a trialkenylboroxine to yield chiral 1,4-enynes. d-nb.info The use of a catalyst with two distant Lewis basic oxygen atoms has been identified as crucial for achieving high reactivity and selectivity. d-nb.info

Diastereoselective methods are used to control the formation of diastereomers, which are stereoisomers that are not mirror images. A notable example is the highly enantio- and diastereoselective pentenylation of aldehydes. researchgate.net In one approach, a homoallylic alcohol derived from the 1,3-dimethylallylation of (–)-menthone can transfer its allyl group to various aliphatic aldehydes in the presence of an acid catalyst. researchgate.net This process yields 4-methyl-2(E)-penten-4-yl-5-ol products with high yields and excellent 4,5-syn-diastereoselectivity. researchgate.net Such methods are valuable for creating specific stereochemical relationships within a molecule, which can be adapted for the synthesis of analogues of 1-penten-4-yn-3-ol, 1-phenyl-.

Chiral Catalyst-Mediated Syntheses of Propargylic Alcohols

The core of 1-penten-4-yn-3-ol, 1-phenyl- is a propargylic alcohol. The catalytic asymmetric addition of alkynes to aldehydes is a powerful method for preparing chiral propargylic alcohols. sioc-journal.cnresearchgate.net Various catalytic systems have been developed to achieve high enantioselectivity.

One effective method involves the use of a zinc(II) triflate (Zn(OTf)₂) and (+)-N-methylephedrine system. This combination facilitates the enantioselective addition of terminal acetylenes to aldehydes, even in the presence of water, producing chiral propargylic alcohols in high yields and enantioselectivities. Another approach utilizes an Indium(III)/BINOL complex, which acts as a bifunctional catalyst, activating both the alkyne and the aldehyde to afford high enantioselectivity across a broad range of substrates.

Recent advancements have also explored kinetic resolution for synthesizing enantioenriched tertiary propargylic alcohols. A manganese-based catalyst featuring a bulky, chiral salen-type ligand has been used for the enantioselective hydroxylation of tertiary propargylic C–H bonds in acyclic molecules. wiley-vch.de This method allows one enantiomer of a racemic alkyne mixture to be hydroxylated with high enantioselectivity, providing access to both the desired chiral alcohol and the unreacted, enantiopure alkyne starting material. wiley-vch.de

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Zn(OTf)₂ / (+)-N-methylephedrine | Terminal Alkynes + Aldehydes | Tolerates moisture; inexpensive and commercially available ligands. | thieme-connect.de |

| In(III) / BINOL | Terminal Alkynes + Aldehydes | Bifunctional character activates both substrates; broad substrate scope. | thieme-connect.de |

| Chiral Lithium Binaphtholate | Lithium Acetylides + Carbonyls | Slow addition of carbonyl improves enantioselectivity. | thieme-connect.de |

| Manganese-Salen Complex | Racemic Alkynes | Kinetic resolution via enantioselective C-H hydroxylation. | wiley-vch.de |

Metal-Catalyzed Carbon-Carbon Bond Formation Strategies

Transition metal catalysis provides powerful tools for constructing the carbon skeleton of 1-penten-4-yn-3-ol, 1-phenyl-. Cross-coupling reactions are ideal for introducing the phenyl group, while regioselective additions to the alkyne moiety allow for further functionalization.

Cross-Coupling Reactions for Phenyl Group Incorporation

Cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (e.g., a phenylboronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org It could be employed to attach the phenyl group to a pre-existing vinyl halide fragment of the pentenynol structure. Iron-catalyzed Suzuki-Miyaura coupling has also been developed for the stereospecific synthesis of 1,4-enynes from propargyl electrophiles and alkenylborates. rsc.orgrsc.org

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with a vinyl or aryl halide. researchgate.netnih.gov A plausible route to an analogue of the target molecule is the coupling of phenylacetylene (B144264) with a suitable vinyl halide. A general synthesis of cross-conjugated enynones, structurally similar to the oxidation product of 1-penten-4-yn-3-ol, 1-phenyl-, has been achieved via a Pd-catalyzed Sonogashira coupling between triazine esters and terminal alkynes. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This could be used to form the styrenyl portion of the molecule by reacting a phenyl halide with an appropriate acetylenic alcohol containing a terminal double bond.

Regioselective Additions to Alkyne Moieties

The terminal alkyne in 1-penten-4-yn-3-ol, 1-phenyl- is a versatile handle for further chemical modification. Metal-catalyzed reactions that proceed with high regioselectivity are crucial for controlling where new atoms are added to the triple bond.

Gold(I) complexes are particularly effective at activating alkynes toward nucleophilic attack. nih.govacs.org This activation is highly selective for alkynes, even in the presence of other functional groups. acs.org For example, gold(I) catalysts can promote the regioselective intermolecular addition of alcohols to alkynes. nih.gov This principle can be extended to other nucleophiles, allowing for controlled functionalization at the alkyne terminus.

The dimerization of terminal alkynes is another metal-catalyzed process where regioselectivity is key. sioc-journal.cn Depending on the catalytic system—which can range from transition metals like rhodium and ruthenium to main group elements like indium—the dimerization can be controlled to yield either "head-to-head" (anti-Markovnikov) or "head-to-tail" (Markovnikov) products. sioc-journal.cnresearchgate.netwiley-vch.de For instance, zirconium-based catalysts can produce (Z)-enynes with high regio- and stereoselectivity. researchgate.net This control over regioselectivity is essential when designing syntheses of complex enyne-containing molecules.

Nucleophilic Addition Reactions for Alkynol Construction

The most direct and classical method for constructing the 1-penten-4-yn-3-ol framework is the nucleophilic addition of an organometallic acetylide to an α,β-unsaturated aldehyde.

The synthesis of 1-phenyl-1-penten-4-yn-3-ol (B79787) itself has been reported via the reaction of ethynylmagnesium bromide with cinnamaldehyde (B126680). thieme-connect.de In this Grignard reaction, the ethynylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. thieme-connect.detamu.edu The reaction proceeds via a 1,2-addition pathway, where the nucleophile adds directly to the carbonyl carbon rather than the β-carbon of the conjugated system. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired propargylic alcohol.

This method is highly effective due to the reliability and reactivity of Grignard reagents. libretexts.org The key steps involve the preparation of the ethynylmagnesium bromide from acetylene (B1199291) and a Grignard reagent like ethylmagnesium bromide in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.netmasterorganicchemistry.com The cinnamaldehyde is then added to the pre-formed acetylide to construct the final carbon skeleton.

| Reagent | Role | Description | Reference |

|---|---|---|---|

| Cinnamaldehyde | Electrophile | An α,β-unsaturated aldehyde providing the phenyl-vinyl-carbonyl backbone. | thieme-connect.de |

| Ethynylmagnesium bromide | Nucleophile | A Grignard reagent derived from acetylene, providing the terminal alkyne and acting as the key carbon nucleophile. | researchgate.netmasterorganicchemistry.com |

| Tetrahydrofuran (THF) | Solvent | Essential for stabilizing the Grignard reagent through coordination. | libretexts.orgresearchgate.net |

Direct Additions to Carbonyl Precursors

A primary and highly effective route for synthesizing 1-Penten-4-yn-3-ol, 1-phenyl- involves the direct nucleophilic addition of an ethynyl (B1212043) group to the carbonyl carbon of cinnamaldehyde. This transformation is a classic example of an ethynylation reaction, a fundamental process in organic synthesis. accessengineeringlibrary.com The most common reagents for this purpose are organometallic acetylides, such as ethynylmagnesium bromide and lithium acetylide.

The reaction using ethynylmagnesium bromide, a Grignard reagent, is well-documented. thieme-connect.de It is typically prepared in situ by bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium bromide. orgsyn.org The subsequent addition of cinnamaldehyde to the freshly prepared ethynylmagnesium bromide solution in a suitable solvent, such as tetrahydrofuran (THF), leads to the formation of the desired product. orgsyn.org The use of THF as a solvent is crucial; substituting it with ether can result in the formation of an acetylenic glycol as the sole product. orgsyn.org Following the addition, the reaction is typically stirred overnight and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride to yield 1-phenyl-1-penten-4-yn-3-ol. orgsyn.org Yields for this method are reported to be in the range of 58–69%. orgsyn.org

An alternative approach employs alkali metal acetylides. For instance, the ethynylation of trans-cinnamaldehyde has been successfully carried out using lithium acetylide. google.com This method can achieve high yields even at room temperature with short reaction times. google.com The Favorskii reaction, which describes the base-catalyzed addition of acetylene to carbonyl compounds, provides the foundational principles for these syntheses. mdpi.comnih.gov

The versatility of this method extends to other α,β-unsaturated aldehydes and ketones. For example, acrolein and crotonaldehyde (B89634) react with ethynylmagnesium bromide to produce the corresponding acetylenic alcohols in yields of 40% and 84%, respectively. orgsyn.org Similarly, the addition of ethynylmagnesium bromide to a furanyl aldehyde, an analogue of cinnamaldehyde, produces the corresponding syn alcohol as the major product. oregonstate.edu

Table 1: Synthesis of 1-Penten-4-yn-3-ol, 1-phenyl- and Analogues via Direct Carbonyl Addition

| Carbonyl Precursor | Ethynylating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cinnamaldehyde | Ethynylmagnesium bromide | Tetrahydrofuran | Stir overnight at room temp. | 58-69% | orgsyn.org |

| trans-Cinnamaldehyde | Lithium Acetylide / DMA | - | Room temp., short time | High | google.com |

| Crotonaldehyde | Ethynylmagnesium bromide | Tetrahydrofuran | - | 84% | orgsyn.org |

| Acrolein | Ethynylmagnesium bromide | Tetrahydrofuran | - | 40% | orgsyn.org |

| Acrolein | Acetylenemagnesium bromide | Tetrahydrofuran | 0 - 23 °C, 1.5h | 78% | lookchem.com |

Generation of Vinyl Ethynyl Carbinols

The products resulting from the direct addition of acetylides to α,β-unsaturated carbonyls are known as vinyl ethynyl carbinols. This class of compounds is characterized by a hydroxyl group positioned on a carbon atom situated between a carbon-carbon double bond and a carbon-carbon triple bond. lookchem.comgoogle.com The parent compound, 1-penten-4-yn-3-ol, is formed from the reaction of acetylenemagnesium bromide and acrolein. lookchem.com

The synthesis of these carbinols is a robust strategy for creating valuable intermediates in organic synthesis. For example, the reaction of various cyclic nitrones with alkynylmagnesium bromide has been used to prepare nitroxides containing an adjacent alkynyl group. researchgate.net The general applicability of this synthetic approach allows for the creation of a diverse library of vinyl ethynyl carbinols by varying the starting aldehyde or ketone.

Analogous tertiary carbinols can also be synthesized. The reaction of vinyl ketones, such as ethyl vinyl ketone or n-propyl vinyl ketone, with sodium acetylide in liquid ammonia (B1221849) and ether results in the formation of vinyl ethinyl tertiary carbinols like 3-ethylpent-1-ene-4-yne-3-ol and 3-n-propylpent-1-ene-4-yne-3-ol. google.com Another related analogue, 3-methyl-1,4-pentadiyne-3-ol, can be synthesized by reacting methyl acetate (B1210297) with ethynylmagnesium bromide. mdpi.com These reactions highlight the broad scope of the ethynylation of carbonyl compounds for generating a wide array of functionalized carbinols.

Table 2: Examples of Generated Vinyl Ethynyl Carbinols

| Product | Carbonyl Precursor | Ethynylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Penten-4-yn-3-ol, 1-phenyl- | Cinnamaldehyde | Ethynylmagnesium bromide | 58-69% | orgsyn.org |

| 1-Penten-4-yn-3-ol | Acrolein | Acetylenemagnesium bromide | 78% | lookchem.com |

| 1-Penten-4-yn-3-ol | Acrolein | Dilithium acetylide | - | lookchem.com |

| 3-Buten-1-yn-3-ol, 3-phenyl- (Hypothetical from Benzaldehyde) | Benzaldehyde (B42025) | Ethynylating Agent | - | google.com |

| 3-Ethylpent-1-ene-4-yne-3-ol | Ethyl vinyl ketone | Sodium acetylide | - | google.com |

| 3-n-Propylpent-1-ene-4-yne-3-ol | n-Propyl vinyl ketone | Sodium acetylide | - | google.com |

| 3-Methyl-1,4-pentadiyne-3-ol | Methyl acetate | Ethynylmagnesium bromide | - | mdpi.com |

Comprehensive Analysis of Reaction Mechanisms and Transformations of 1 Penten 4 Yn 3 Ol, 1 Phenyl

Mechanistic Studies of Rearrangement Reactions

The structure of 1-Penten-4-yn-3-ol (B84421), 1-phenyl- makes it a candidate for several well-known rearrangement reactions common to allylic and propargylic alcohols.

Investigation of Allylic Rearrangements

Allylic rearrangements involve the shift of a double bond and are typically catalyzed by acids. In the case of 1-Penten-4-yn-3-ol, 1-phenyl-, protonation of the hydroxyl group would lead to a carbocation intermediate. The presence of the adjacent vinyl and phenyl groups could stabilize this cation, potentially facilitating a wikipedia.orgbeilstein-journals.org-shift of the hydroxyl group. However, without experimental data, the specific pathways and products of such a rearrangement for this compound are unconfirmed.

Elucidation of Sigmatropic Rearrangements (e.g.,wikipedia.orgwikipedia.org-Sigmatropic Shifts)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond. While various sigmatropic shifts are known, specific studies elucidating wikipedia.orgwikipedia.org-sigmatropic shifts for 1-Penten-4-yn-3-ol, 1-phenyl- have not been identified. The electronic and steric properties of the phenyl and vinyl groups would be expected to influence the feasibility and outcome of such rearrangements.

Detailed Mechanisms of Meyer-Schuster and Rupe-Kambli Rearrangements

The Meyer-Schuster and Rupe-Kambli rearrangements are characteristic acid-catalyzed reactions of secondary and tertiary α-acetylenic alcohols, respectively, leading to α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org

The Meyer-Schuster rearrangement involves the protonation of the alcohol, followed by a wikipedia.orgbeilstein-journals.org-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the final α,β-unsaturated aldehyde or ketone. wikipedia.org For a secondary alcohol like 1-Penten-4-yn-3-ol, 1-phenyl-, this rearrangement would be a plausible transformation.

The competing Rupe-Kambli rearrangement , more common for tertiary α-acetylenic alcohols, proceeds through an enyne intermediate to form an α,β-unsaturated ketone. wikipedia.org The likelihood of 1-Penten-4-yn-3-ol, 1-phenyl- undergoing a Rupe-Kambli rearrangement would depend on the specific reaction conditions and the relative stability of the intermediates.

The general mechanism for the Meyer-Schuster rearrangement is as follows:

Protonation of the hydroxyl group.

Elimination of water to form a carbocation.

A wikipedia.orgbeilstein-journals.org-shift of the protonated hydroxyl group to form an allene.

Tautomerization of the allene to the α,β-unsaturated carbonyl compound. wikipedia.org

No specific studies detailing the conditions or outcomes of these rearrangements for 1-Penten-4-yn-3-ol, 1-phenyl- were found.

Central-to-Axial Chirality Transfer in Alkyne-to-Allene Isomerizations

The isomerization of a chiral propargyl alcohol to a chiral allene can involve the transfer of stereochemical information from a stereocenter (central chirality) to an axis of chirality (axial chirality). This is a significant area of research in asymmetric synthesis. The transformation of a chiral precursor, such as an enantiomerically enriched form of 1-Penten-4-yn-3-ol, 1-phenyl-, into an allene could potentially proceed with a high degree of chirality transfer. The stereochemical outcome would be governed by the mechanism of the rearrangement, which can be influenced by the choice of catalyst and reaction conditions. Research has demonstrated that such transfers can be highly efficient, but specific investigations involving 1-Penten-4-yn-3-ol, 1-phenyl- are not present in the available literature.

Advanced Understanding of Addition Reactions

The carbon-carbon double and triple bonds in 1-Penten-4-yn-3-ol, 1-phenyl- are susceptible to various addition reactions.

Selective Hydrogenation Mechanisms

The selective hydrogenation of a compound containing both an alkene and an alkyne functionality is a common challenge in organic synthesis. Typically, the alkyne is more reactive towards catalytic hydrogenation than the alkene. Therefore, it is often possible to selectively reduce the alkyne to an alkene. For 1-Penten-4-yn-3-ol, 1-phenyl-, selective hydrogenation of the alkyne moiety would be expected to yield 1,4-pentadien-3-ol, 1-phenyl-. The stereochemistry of the newly formed double bond (cis or trans) would depend on the catalyst and reaction conditions employed. For instance, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Further hydrogenation would reduce the remaining double bond.

A study on the hydrogenation of a related compound, 1-phenyl-1-pentyne, over a Pd/MCM-41 catalyst showed selectivity towards the formation of cis-1-phenyl-1-pentene. researchgate.net While this provides some insight, the presence of the hydroxyl group and the additional double bond in 1-Penten-4-yn-3-ol, 1-phenyl- would influence its reactivity and selectivity in hydrogenation.

| Reactant | Product(s) | Catalyst | Key Finding |

| 1-phenyl-1-pentyne | cis-1-phenyl-1-pentene, trans-1-phenyl-1-pentene, 1-phenylpentane | Pd/MCM-41 | Selective formation of the cis-alkene was observed. researchgate.net |

Table 1: Hydrogenation of a Structurally Related Compound

It is important to reiterate that this data is for a related, but distinct, compound and should not be directly extrapolated to the behavior of 1-Penten-4-yn-3-ol, 1-phenyl-.

Stereochemical Outcomes of Hydrofunctionalization Processes (e.g., Hydrozirconation)

Hydrofunctionalization reactions, such as hydrozirconation, of enyne systems are powerful methods for the stereoselective synthesis of complex molecules. While specific studies on the hydrozirconation of 1-Penten-4-yn-3-ol, 1-phenyl- are not extensively documented, the stereochemical outcome can be predicted based on the well-established mechanisms of hydrozirconation on similar substrates.

The hydrozirconation of unsymmetrical alkynes with Schwartz's reagent (Cp₂ZrHCl) typically proceeds via a syn-addition of the zirconium hydride across the triple bond. The regioselectivity is primarily governed by steric factors, with the bulky zirconocene (B1252598) moiety adding to the less sterically hindered carbon of the alkyne. In the case of 1-Penten-4-yn-3-ol, 1-phenyl-, the terminal alkyne presents two carbons for the addition of the Zr-H bond. The terminal carbon (C-5) is significantly less sterically encumbered than the internal carbon (C-4).

Therefore, the hydrozirconation is expected to proceed with high regioselectivity to place the zirconium at the terminal carbon, leading to the formation of a vinylzirconium intermediate. The stereochemistry of the resulting double bond is predominantly E due to the syn-addition mechanism.

Table 1: Predicted Stereochemical Outcome of Hydrozirconation of 1-Penten-4-yn-3-ol, 1-phenyl-

| Reactant | Reagent | Predicted Intermediate | Key Stereochemical Feature |

| 1-Penten-4-yn-3-ol, 1-phenyl- | Cp₂ZrHCl (Schwartz's Reagent) | (E)-1-phenyl-5-(chlorobis(η⁵-cyclopentadienyl)zirconium)-1,4-pentadien-3-ol | syn-addition leading to an (E)-alkenylzirconocene |

The resulting vinylzirconium intermediate is a versatile synthetic tool that can undergo a variety of subsequent reactions, such as transmetalation to other metals (e.g., copper, palladium) for cross-coupling reactions, or quenching with electrophiles, all while retaining the stereochemistry of the double bond.

Nucleophilic Additions to Unsaturated Centers

The structure of 1-Penten-4-yn-3-ol, 1-phenyl- features two primary sites for nucleophilic attack: the conjugated double bond and the terminal triple bond. The reactivity of these centers towards nucleophiles is influenced by electronic and steric factors. Nucleophilic additions to activated alkynes are a well-established class of reactions. acs.org

The terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which can then participate in various carbon-carbon bond-forming reactions. However, considering the molecule as an electrophile, the conjugated system is susceptible to nucleophilic attack.

In a conjugate or Michael-type addition, a nucleophile would preferentially attack the β-carbon of the α,β-unsaturated system (the C-2 position relative to the alcohol-bearing carbon). However, the presence of the phenyl group at C-1 enhances the electrophilicity of the double bond. Nucleophilic attack at the C-2 position would lead to an enolate intermediate, which can then be protonated.

Alternatively, under certain conditions, particularly with soft nucleophiles, conjugate addition can occur at the alkyne, which is in conjugation with the double bond. The general propensity for nucleophilic attack on such enyne systems is dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of thiols to activated alkynes is a well-documented process. acs.orgnih.gov

Table 2: Potential Regiochemical Outcomes of Nucleophilic Addition

| Type of Addition | Site of Attack | Potential Intermediate |

| 1,2-Addition (to alkene) | C-1 | Not favored due to steric hindrance |

| 1,4-Addition (Michael Addition) | C-2 | Enolate intermediate |

| Addition to Alkyne | C-5 or C-4 | Vinylic anion intermediate |

The stereochemistry of the resulting product from a Michael addition would depend on the approach of the nucleophile and the subsequent protonation of the enolate intermediate.

Electrophile-Induced and Cycloaddition Reactivity

Pathways of Electrophile-Induced Hetero- and Carbocyclizations

The presence of both a hydroxyl group and unsaturated moieties (alkene and alkyne) in 1-Penten-4-yn-3-ol, 1-phenyl- makes it a suitable substrate for electrophile-induced cyclization reactions. These reactions are typically initiated by the attack of an electrophile on one of the unsaturated bonds, followed by the intramolecular capture of the resulting carbocationic intermediate by the hydroxyl group (heterocyclization) or another part of the carbon skeleton (carbocyclization).

Heterocyclization:

The attack of an electrophile (E⁺) on the alkyne would generate a vinyl cation. If the attack occurs at the terminal carbon (C-5), the resulting cation at C-4 can be trapped by the hydroxyl group to form a five-membered dihydrofuran ring. Alternatively, attack at the internal carbon (C-4) would lead to a less stable primary vinyl cation.

Attack of the electrophile on the double bond at the C-2 position could also lead to a carbocation at C-1, which could be trapped by the hydroxyl group to form a five-membered ring, although this is less likely due to the stability of the benzylic position.

Carbocyclization:

In the absence of a participating heteroatom, or under conditions that favor carbon-carbon bond formation, carbocyclization can occur. For instance, activation of the alkyne by an electrophile could lead to an intramolecular attack from the alkene, resulting in the formation of a five- or six-membered ring, depending on the mode of cyclization. Gold-catalyzed cyclizations of enynols are known to proceed through such pathways.

Dimerization and Trimerization Pathways of Related Enynones

While 1-Penten-4-yn-3-ol, 1-phenyl- is an enynol, its oxidized counterpart, a 1-phenyl-1-penten-4-yn-3-one, would be an enynone. The dimerization and trimerization of terminal aryl alkynes, such as phenylacetylene (B144264), are known to be catalyzed by transition metals like iron. researchgate.net These reactions typically lead to the formation of conjugated enynes through head-to-head dimerization.

For enynones, the presence of the carbonyl group can influence the reactivity. In the presence of suitable catalysts, these molecules could potentially undergo dimerization or trimerization through various pathways, including [2+2+2] cycloadditions to form substituted aromatic rings. The specific pathways would be highly dependent on the catalyst and reaction conditions employed. For example, 1-phenylcyclopropene (B1246164) has been shown to undergo ene dimerization and trimerization. nih.gov

Diels-Alder Reactions with Dienyne Derivatives

The 1-Penten-4-yn-3-ol, 1-phenyl- molecule itself is not a diene suitable for a standard Diels-Alder reaction. However, derivatives of this compound could potentially participate in cycloaddition reactions. For instance, dehydration of the alcohol could lead to a conjugated dienyne, 1-phenyl-1,3-pentadien-4-yne. This dienyne system could then act as the diene component in a Diels-Alder reaction with a suitable dienophile.

The stereochemistry of the diene would influence the stereochemical outcome of the Diels-Alder reaction, following the principle of suprafacial addition of the dienophile to the diene. The presence of the phenyl group and the terminal alkyne would likely influence the facial selectivity of the dienophile's approach. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. researchgate.net

Table 3: Potential Diels-Alder Reactivity of a 1-Penten-4-yn-3-ol Derivative

| Diene | Dienophile | Expected Product Type |

| 1-phenyl-1,3-pentadien-4-yne | Maleic anhydride | Substituted cyclohexene (B86901) derivative |

| 1-phenyl-1,3-pentadien-4-yne | N-phenylmaleimide | Substituted cyclohexene derivative |

Oxidative Transformations

The unsaturated bonds in 1-Penten-4-yn-3-ol, 1-phenyl- are susceptible to oxidative cleavage under various conditions. The outcome of the oxidation depends on the reagent used and the reaction conditions.

Oxidative Cleavage of the Alkene:

Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield benzaldehyde (B42025) and 3-hydroxy-1-butynal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the aldehyde fragments to carboxylic acids, yielding benzoic acid and 3-hydroxy-1-butynoic acid.

Oxidative Cleavage of the Alkyne:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions or ozonolysis followed by an oxidative workup, can cleave the triple bond. Cleavage of the terminal alkyne would lead to the formation of a carboxylic acid at the internal carbon (C-4) and carbon dioxide from the terminal carbon (C-5).

Table 4: Predicted Products of Oxidative Cleavage

| Reagent | Functional Group Cleaved | Predicted Products (Reductive Workup) | Predicted Products (Oxidative Workup) |

| O₃, then Me₂S | Alkene (C=C) | Benzaldehyde, 3-hydroxy-1-butynal | N/A |

| O₃, then H₂O₂ | Alkene (C=C) | N/A | Benzoic acid, 3-hydroxy-1-butynoic acid |

| KMnO₄ (hot, conc.) | Alkyne (C≡C) | N/A | 1-phenyl-3-hydroxy-4-oxopent-1-enoic acid, CO₂ |

It is also possible for the secondary alcohol at C-3 to be oxidized to a ketone under appropriate conditions, which would yield the corresponding enynone.

Catalytic Aerobic Oxidation Mechanisms of Propargylic Alcohols

The catalytic aerobic oxidation of propargylic alcohols, such as 1-Penten-4-yn-3-ol, 1-phenyl-, represents an environmentally benign and efficient method for the synthesis of valuable α,β-unsaturated ynones. This transformation typically employs transition metal catalysts in the presence of molecular oxygen as the terminal oxidant. While specific studies on 1-Penten-4-yn-3-ol, 1-phenyl- are not extensively documented, the general mechanism can be inferred from studies on analogous propargylic alcohols.

A variety of metal complexes, including those based on copper, iron, ruthenium, and vanadium, have been shown to be effective for this transformation. organic-chemistry.orgacs.orgrsc.org A common mechanistic pathway involves the coordination of the alcohol to the metal center. This is followed by an oxidation step, which can proceed through several potential intermediates.

One proposed mechanism involves the formation of a metal-alkoxide species. Subsequent β-hydride elimination from the carbon bearing the hydroxyl group generates a metal-hydride intermediate and the corresponding ynone product. The metal catalyst is then regenerated by oxidation with molecular oxygen, often with the assistance of co-catalysts or additives.

For instance, systems utilizing Fe(NO3)3·9H2O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) have been reported for the aerobic oxidation of various propargylic alcohols. organic-chemistry.org In this system, TEMPO likely acts as a hydrogen atom abstractor from the alcohol, facilitated by the iron catalyst, with oxygen serving to regenerate the active oxoammonium species from the reduced TEMPO-H.

Another well-studied system employs oxovanadium complexes, such as VO(acac)2, which effectively catalyze the aerobic oxidation of propargylic alcohols. acs.orgresearchgate.net The mechanism is thought to involve the formation of a vanadium(V)-alkoxide intermediate, which then undergoes a redox decomposition to yield the ketone and a reduced vanadium species. The catalytic cycle is completed by the re-oxidation of the vanadium catalyst by molecular oxygen.

The general catalytic cycle can be summarized in the following steps:

Coordination of the propargylic alcohol to the metal catalyst.

Formation of a metal-alkoxide intermediate.

Oxidation of the alcohol to the corresponding ketone, with concurrent reduction of the metal center.

Re-oxidation of the reduced metal catalyst by molecular oxygen to complete the catalytic cycle.

| Catalyst System | General Conditions | Proposed Key Intermediate |

| Fe(NO3)3·9H2O / TEMPO / NaCl | Toluene, Room Temperature, O2 | Iron-alkoxide, Oxoammonium ion |

| VO(acac)2 / MS3A | Acetonitrile, 80 °C, O2 | Vanadium(V)-alkoxide |

| Copper Nanoparticles / Bipyridine | Toluene, TBHP or Air | Copper-alkoxide |

Selective Oxidation to α,β-Unsaturated Carbonyl Compounds

The selective oxidation of 1-Penten-4-yn-3-ol, 1-phenyl- to the corresponding α,β-unsaturated carbonyl compound, specifically 1-phenyl-1-penten-4-yn-3-one, is a crucial transformation in organic synthesis. Achieving high selectivity is paramount to avoid over-oxidation or side reactions involving the alkene and alkyne functionalities. A variety of reagents and catalytic systems have been developed for the selective oxidation of propargylic alcohols. organic-chemistry.org

Manganese dioxide (MnO2) is a classical and often-used stoichiometric oxidant for the selective oxidation of allylic and propargylic alcohols. vanderbilt.edu The reaction is heterogeneous and its activity is highly dependent on the method of preparation of the MnO2. The mechanism involves the adsorption of the alcohol onto the surface of the MnO2, followed by a radical or concerted process to deliver the oxidized product.

Catalytic methods employing molecular oxygen as the terminal oxidant are highly desirable for their green credentials. google.comnih.gov As discussed in the previous section, systems based on iron, vanadium, and copper have demonstrated high selectivity for the formation of ynones from propargylic alcohols. The choice of catalyst, solvent, and reaction conditions is critical to ensure the selective oxidation of the alcohol functionality without affecting the double and triple bonds. For example, palladium-based catalysts, often used for alcohol oxidation, might also catalyze reactions involving the enyne system and would need to be used with caution. nih.gov

The use of quinone-type compounds as catalysts for the aerobic oxidation of alcohols has also been reported. google.com The proposed mechanism involves hydrogen abstraction from the alcohol by the quinone, leading to the formation of the hydroquinone (B1673460) and the desired carbonyl compound. Molecular oxygen then reoxidizes the hydroquinone to regenerate the quinone catalyst.

| Reagent/Catalyst | Oxidant | Typical Selectivity |

| MnO2 | Stoichiometric | High for propargylic alcohols |

| Fe(NO3)3·9H2O / TEMPO | O2 (aerobic) | Good to excellent for ynones |

| VO(acac)2 | O2 (aerobic) | High for ynones |

| Quinone-type catalysts | O2 (aerobic) | High for aldehydes/ketones |

Organometallic Reactivity and Migratory Preferences

Ruthenium Vinyl Carbene-Mediated Reactions

The enyne moiety of 1-Penten-4-yn-3-ol, 1-phenyl- makes it a suitable substrate for ruthenium-catalyzed reactions, particularly those proceeding through ruthenium vinyl carbene (or vinylidene) intermediates. nih.govnih.govorganic-chemistry.orgscispace.comacs.org These reactions, such as enyne metathesis, can lead to the formation of complex cyclic and acyclic structures.

The general mechanism for a ruthenium-catalyzed enyne reaction begins with the reaction of a ruthenium carbene catalyst (e.g., a Grubbs-type catalyst) with the alkyne portion of the enyne. This forms a ruthenacyclobutene intermediate, which can then rearrange to a ruthenium vinylidene or proceed through other pathways. The vinylidene intermediate is a key species that can undergo various subsequent transformations. scispace.com

For a 1,5-enyne system, which is structurally related to 1-Penten-4-yn-3-ol, 1-phenyl-, a common reaction pathway is ring-closing enyne metathesis. This would involve the formation of a ruthenium vinylidene, followed by intramolecular attack of the alkene onto the carbene, leading to a new cyclic structure.

Alternatively, ruthenium vinylidenes can be generated from terminal alkynes in the presence of a ruthenium catalyst. These electrophilic intermediates can then react with nucleophiles. In the context of 1-Penten-4-yn-3-ol, 1-phenyl-, the hydroxyl group could potentially act as an intramolecular nucleophile, leading to cyclization products.

Intramolecular 1,2-Migration Studies

Intramolecular 1,2-migrations are a common feature in the chemistry of carbene and carbenoid intermediates. In the context of reactions involving 1-Penten-4-yn-3-ol, 1-phenyl-, such migrations could occur from intermediates formed during oxidation or organometallic catalysis.

The migratory aptitude of different groups in rearrangement reactions is a well-studied phenomenon. nih.govwikipedia.org In general, the group that can better stabilize a positive charge at the migration origin is more likely to migrate. The relative migratory aptitude is often cited as hydride > aryl > alkyl. However, this can be influenced by steric and electronic factors of the specific molecule. wikipedia.org

In the context of a potential rearrangement of an intermediate derived from 1-Penten-4-yn-3-ol, 1-phenyl-, for example, in a pinacol-type rearrangement of a diol derived from it, the migratory aptitude of the phenyl group versus the vinyl or alkynyl group would be a key determinant of the product distribution. The phenyl group, with its ability to stabilize a positive charge through resonance, would be expected to have a high migratory aptitude.

| Rearrangement Type | Potential Migrating Groups in Derivatives | General Migratory Aptitude Trend |

| Pinacol Rearrangement | Phenyl, Vinyl, Alkynyl, Alkyl | Hydride > Aryl > Alkyl |

| Wagner-Meerwein Rearrangement | Phenyl, Vinyl, Alkynyl, Alkyl | Dependent on carbocation stability |

Catalytic Systems for the Chemical Transformations of 1 Penten 4 Yn 3 Ol, 1 Phenyl

Diverse Transition Metal Catalysis

Transition metals have proven to be indispensable tools in orchestrating the reactivity of 1-penten-4-yn-3-ol (B84421), 1-phenyl-. The presence of both an alkene and an alkyne allows for a rich variety of catalytic cycles, including hydrogenation, cross-coupling, cycloisomerization, and rearrangement reactions.

Palladium-Based Catalysts for Hydrogenation and Coupling

Palladium catalysts are renowned for their efficacy in hydrogenation and cross-coupling reactions. nobelprize.org In the context of 1-penten-4-yn-3-ol, 1-phenyl-, palladium-based systems can be utilized for both the selective reduction of the carbon-carbon multiple bonds and for the construction of more complex molecular frameworks through coupling processes.

Selective hydrogenation of the alkyne or alkene moiety can be achieved by careful selection of the palladium catalyst, ligands, and reaction conditions. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly employed for the stereoselective reduction of alkynes to cis-alkenes. Conversely, other palladium catalysts, such as palladium on carbon (Pd/C), can facilitate the complete saturation of both the alkyne and alkene functionalities under a hydrogen atmosphere.

Palladium catalysts are also instrumental in facilitating cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. nobelprize.orglibretexts.org The terminal alkyne of 1-penten-4-yn-3-ol, 1-phenyl- is a suitable partner for Sonogashira coupling with aryl or vinyl halides, leading to the formation of a new carbon-carbon bond and extending the conjugation of the system. sigmaaldrich.com Similarly, the vinyl group could potentially participate in Suzuki-Miyaura coupling reactions with organoboron reagents, although this is less common for unactivated alkenes. libretexts.org

| Reaction Type | Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | 1-phenyl-5-aryl-1-penten-4-yn-3-ol | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | Arylboronic Acid | Aryl-substituted derivatives | nobelprize.orglibretexts.org |

| Selective Hydrogenation | Lindlar's Catalyst / H₂ | - | 1-phenyl-1,4-pentadien-3-ol |

Ruthenium Complexes in Enynol Transformations

Ruthenium complexes have emerged as powerful catalysts for a variety of transformations involving enynes. uni-halle.de Their unique reactivity allows for skeletal reorganizations and the formation of cyclic structures that are not readily accessible with other catalysts. One of the most significant applications of ruthenium catalysts in this context is the ene-yne metathesis, which can proceed via an intramolecular (ring-closing) or intermolecular fashion. For a substrate like 1-penten-4-yn-3-ol, 1-phenyl-, a ruthenium-catalyzed ring-closing enyne metathesis would be a plausible pathway to form a five-membered carbocycle, although this would require tethering of the termini of the enynol system.

Ruthenium catalysts are also known to promote cycloisomerization reactions of enynols. uni-halle.de These reactions can proceed through various mechanisms, often involving the formation of ruthenium-vinylidene or ruthenacyclopentene intermediates, to yield a diverse range of carbo- and heterocyclic products. The specific outcome of these reactions is highly dependent on the nature of the ruthenium catalyst, the ligand environment, and the reaction conditions. For instance, certain ruthenium catalysts can effect the formal addition of water across the alkyne, followed by cyclization.

| Reaction Type | Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Ene-yne Metathesis | Grubbs' Catalysts | Bond reorganization | Dienes | |

| Cycloisomerization | [Ru]-complexes | Intramolecular cyclization | Cyclic ethers/carbocycles | uni-halle.de |

| Hydrophosphination | RuCl(cod)(C₅Me₅) | Addition of P-H bond | Vinylphosphines | rsc.org |

Cobalt Carbonyl Moieties as Activating Groups

Cobalt carbonyl complexes are particularly effective in activating the alkyne functionality of enynols, paving the way for a range of synthetically useful transformations. The most prominent of these is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. In the case of 1-penten-4-yn-3-ol, 1-phenyl-, an intramolecular Pauson-Khand reaction would be a powerful tool for the construction of a bicyclic cyclopentenone, provided the enynol is appropriately substituted to allow for intramolecular cyclization.

More recent developments have shown that cobalt catalysts can also mediate other transformations of enynes, such as hydroalkenylation reactions. nsf.gov These reactions involve the formal addition of a C-H bond across the alkyne, followed by cyclization, to generate substituted five-membered rings. The regioselectivity of these processes can often be controlled by the choice of ligands on the cobalt center.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction | Co₂(CO)₈ | CO | Bicyclic cyclopentenone | |

| Hydroalkenylation | (DPPP)CoBr₂ / Zn | Ethylene | Substituted cyclopentene | nsf.gov |

Vanadium, Molybdenum, and Rhenium Catalysts in Rearrangements

The propargylic alcohol moiety of 1-penten-4-yn-3-ol, 1-phenyl- is susceptible to rearrangement reactions, most notably the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org While this rearrangement can be catalyzed by strong acids, milder and more selective conditions can be achieved using certain transition metal catalysts.

Vanadium, molybdenum, and rhenium complexes have been shown to be effective catalysts for the Meyer-Schuster rearrangement of secondary and tertiary propargyl alcohols. mdpi.com For 1-penten-4-yn-3-ol, 1-phenyl-, this rearrangement would lead to the formation of 1-phenyl-1,4-pentadien-3-one. The choice of catalyst can influence the reaction conditions required and the stereoselectivity of the resulting enone. Rhenium-oxo complexes, for example, have been shown to be particularly mild and functional group tolerant catalysts for related propargylation reactions. nih.govacs.orgdntb.gov.ua

| Reaction Type | Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Meyer-Schuster Rearrangement | Vanadium, Molybdenum, or Rhenium complexes | 1,3-hydroxyl shift | 1-phenyl-1,4-pentadien-3-one | wikipedia.orgmdpi.com |

Bismuth and Silver Catalysts in Specific Transformations

Bismuth and silver salts have emerged as effective catalysts for a variety of organic transformations, often proceeding through Lewis acid activation of functional groups. In the context of enynols like 1-penten-4-yn-3-ol, 1-phenyl-, both bismuth and silver catalysts can promote cyclization reactions. beilstein-journals.org

Silver catalysts, in particular, are well-known to activate alkyne functionalities towards nucleophilic attack. beilstein-journals.org This can trigger intramolecular cyclization pathways, leading to the formation of various heterocyclic structures, such as furans or pyrans, depending on the nature of the nucleophile and the regioselectivity of the attack. Bismuth(III) salts can also facilitate similar cyclization reactions, often under mild conditions. thieme-connect.de

| Reaction Type | Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Ag(I) salts | Nucleophilic attack on activated alkyne | Cyclic ethers | beilstein-journals.org |

| Intermolecular Cyclization | Bi(OTf)₃ | Reaction with diols | Chromanes | thieme-connect.de |

Organocatalytic and Metal-Free Approaches for Functionalization

In recent years, there has been a growing interest in the development of organocatalytic and metal-free approaches to organic synthesis, driven by the desire for more sustainable and environmentally benign methodologies. youtube.comyoutube.com For a substrate like 1-penten-4-yn-3-ol, 1-phenyl-, with its multiple reactive sites, several organocatalytic and metal-free strategies can be envisioned.

The conjugated enone system, which can be formed in situ via rearrangement, presents a handle for organocatalytic conjugate additions. Chiral secondary amines, for example, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack through the formation of enamines or iminium ions. This could allow for the enantioselective addition of various nucleophiles to the β-position of the rearranged product.

Furthermore, metal-free reactions involving the activation of the alkyne or alkene moieties through the use of strong acids or electrophilic reagents can lead to a variety of functionalized products. nih.govmedwinpublishers.com For instance, electrophilic cyclization reactions, initiated by reagents such as iodine or N-bromosuccinimide, could lead to the formation of halogenated heterocyclic compounds. While specific examples for 1-penten-4-yn-3-ol, 1-phenyl- are not extensively documented, the principles of organocatalysis and metal-free reactions suggest a rich potential for the selective functionalization of this versatile molecule. nih.govdoi.orgrsc.org

Absence of Specific Research Hinders Detailed Analysis of Catalyst Design for 1-Penten-4-yn-3-ol, 1-phenyl-

The inherent structural features of 1-Penten-4-yn-3-ol, 1-phenyl-, which include a chiral center at the alcohol, a double bond, and a terminal alkyne, present a complex yet potentially rich landscape for catalytic manipulation. The design of catalysts to selectively engage with one of these functional groups over the others, and to control the stereochemical outcome at the chiral center or the geometry of the double bond, would be a significant synthetic challenge.

In theory, achieving stereoselectivity would likely involve the use of chiral catalysts. These could be transition metal complexes bearing chiral ligands. The steric and electronic properties of such ligands would be crucial in creating a chiral environment around the metal center, thereby influencing the facial selectivity of attack on the prochiral functionalities of the substrate or discriminating between the existing stereoisomers. For instance, in a hydrogenation reaction, a chiral phosphine (B1218219) ligand coordinated to a rhodium or ruthenium center could preferentially deliver hydrogen to one face of the carbon-carbon double or triple bond.

Similarly, directing regioselectivity in reactions involving this substrate would necessitate catalysts capable of differentiating between the alkene and alkyne moieties, as well as controlling the position of bond formation. This could be achieved through the choice of the metal center, the ligands, and the reaction conditions. For example, in a cross-coupling reaction, a palladium catalyst with a specific ligand set might favor reaction at the terminal alkyne over the internal alkene due to differences in coordination affinity and the energetics of the catalytic cycle.

Despite these general principles, the absence of specific experimental data, including detailed research findings and comparative data tables from studies on 1-Penten-4-yn-3-ol, 1-phenyl-, prevents a thorough and authoritative discussion on the catalyst design principles for its selective transformations. The generation of interactive data tables and a deeper analysis of catalyst performance are contingent on the availability of such primary research. Further investigation into the reactivity of this specific compound is required to elucidate the nuanced catalyst-substrate interactions that govern stereoselective and regioselective outcomes.

Advanced Spectroscopic and Structural Characterization for Chemical Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

No experimental ¹H NMR or ¹³C NMR data for "1-Penten-4-yn-3-ol, 1-phenyl-" could be found. This information is crucial for the definitive assignment of proton and carbon signals, which in turn allows for the elucidation of the compound's connectivity and stereochemistry. Without this data, a detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) is not possible.

Application of Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group Analysis and Molecular Formula Confirmation

Specific experimental IR and HRMS data for "1-Penten-4-yn-3-ol, 1-phenyl-" are unavailable. IR spectroscopy would be instrumental in identifying characteristic vibrational frequencies for the hydroxyl (-OH), alkyne (C≡C), alkene (C=C), and phenyl (aromatic C-H and C=C) functional groups. HRMS is essential for confirming the precise molecular weight and elemental composition, which corroborates the molecular formula.

X-ray Diffraction Analysis for Absolute Stereochemistry and Complex Structural Confirmation

There is no published X-ray diffraction data for "1-Penten-4-yn-3-ol, 1-phenyl-." This technique would provide unequivocal proof of the three-dimensional arrangement of atoms in a crystalline state, allowing for the determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Theoretical and Computational Chemistry of 1 Penten 4 Yn 3 Ol, 1 Phenyl Systems

Quantum Chemical Investigations of Reaction Coordinates and Transition States

There are currently no available research articles detailing quantum chemical investigations into the reaction coordinates and transition states involving 1-Penten-4-yn-3-ol (B84421), 1-phenyl-. Such studies would be invaluable for mapping out the energy landscapes of reactions this molecule might undergo, identifying the lowest energy pathways, and calculating the activation energies associated with its transformations.

Prediction and Validation of Regioselectivity and Stereoselectivity

Detailed computational predictions and subsequent experimental validations of the regioselectivity and stereoselectivity of reactions involving 1-Penten-4-yn-3-ol, 1-phenyl- are not present in the current body of scientific literature. Theoretical models, such as those based on density functional theory (DFT), could provide significant insights into the outcomes of, for example, addition reactions across its double or triple bonds, or reactions at the allylic/propargylic alcohol moiety. However, these specific calculations for this compound have not been reported.

Electronic Structure Calculations and Bonding Analysis

While general principles of chemical bonding can be applied to 1-Penten-4-yn-3-ol, 1-phenyl-, specific electronic structure calculations and in-depth bonding analyses for this molecule are not available in published research. Such analyses, often employing methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), would be essential for a quantitative understanding of its electron distribution, orbital interactions, and the nature of its chemical bonds.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

There is no published research on the use of molecular dynamics (MD) simulations to explore the conformational landscape and reactivity of 1-Penten-4-yn-3-ol, 1-phenyl-. MD simulations would be a powerful tool to understand the molecule's flexibility, solvent effects on its structure, and to sample its vast conformational space to identify low-energy structures that may influence its reactivity.

Synthetic Utility and Applications of 1 Penten 4 Yn 3 Ol, 1 Phenyl in Organic Chemistry

Strategic Building Blocks for Complex Organic Molecules

The strategic placement of the alkene, alkyne, and hydroxyl functional groups within 1-Penten-4-yn-3-ol (B84421), 1-phenyl- makes it a valuable precursor for the synthesis of more intricate molecules. These functional groups can be selectively manipulated to build molecular complexity, demonstrating the compound's utility in the field of organic chemistry.

Precursors to Biologically Relevant Scaffolds

While direct synthesis of complex, biologically active natural products from 1-Penten-4-yn-3-ol, 1-phenyl- is not extensively documented in readily available literature, its derivatives can serve as precursors to scaffolds of known biological importance. For instance, the isoxazole (B147169) ring system, which can be synthesized from a derivative of 1-Penten-4-yn-3-ol, 1-phenyl-, is a core component of various pharmaceuticals. ijpca.orgedu.krdnih.gov Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ijpca.orgedu.krdnih.gov

The presence of the isoxazole moiety in drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide highlights the therapeutic potential of this heterocyclic scaffold. ijpca.org The synthesis of isoxazoles from α,β-unsaturated aldehydes and ketones is a well-established method, and as will be discussed, 1-Penten-4-yn-3-ol, 1-phenyl- can be converted to such an unsaturated aldehyde. researchgate.netresearchgate.net

Table 1: Examples of Biologically Active Isoxazole-Containing Compounds

| Compound Name | Biological Activity |

| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) ijpca.org |

| Leflunomide | Antirheumatic ijpca.org |

| Cloxacillin | Antibacterial edu.krd |

| Danazol | Endocrine Agent edu.krd |

Synthesis of Diverse Heterocyclic Frameworks

A key application of 1-Penten-4-yn-3-ol, 1-phenyl- is its role as a precursor in the synthesis of heterocyclic compounds. Specifically, its acetate (B1210297) derivative, (1E)-1-Penten-4-yn-3-ol, 1-phenyl-, 3-acetate, serves as a starting material for the synthesis of 5-phenylpenta-2,4-dienal. researchgate.net This α,β-unsaturated aldehyde is a valuable intermediate for constructing heterocyclic rings, such as isoxazoles.

Scheme 1: Synthesis of Isoxazoles from a Derivative of 1-Penten-4-yn-3-ol, 1-phenyl-

This scheme illustrates the synthetic pathway from the acetate of the title compound to a substituted isoxazole via an unsaturated aldehyde intermediate.

Intermediates in the Formation of Allenic Compounds

1-Penten-4-yn-3-ol, 1-phenyl-, as a propargyl alcohol, is a suitable substrate for rearrangements that proceed through allenic intermediates. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols, is a classic example. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves a formal 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl product. organicreactions.org The formation of this transient allenic species is a key mechanistic feature of the rearrangement.

The reaction is typically promoted by acid catalysts, and modern methods have introduced milder conditions using transition metal catalysts to improve selectivity and functional group tolerance. wikipedia.orgresearchgate.net The ability of 1-Penten-4-yn-3-ol, 1-phenyl- to form allenic intermediates makes it a valuable tool for accessing this important class of compounds, which are themselves versatile building blocks in organic synthesis. nih.govnih.govrsc.org

Role in Fine Chemical Synthesis and Materials Science

Beyond its use in constructing complex carbocyclic and heterocyclic scaffolds, 1-Penten-4-yn-3-ol, 1-phenyl- and its derivatives have potential applications in fine chemical synthesis and the development of novel materials. The strategic functionalization of this molecule can lead to a variety of compounds with tailored properties.

Derivatization to Sulfoxides, Phosphine (B1218219) Oxides, and Other Functionalized Compounds

The propargylic alcohol moiety in 1-Penten-4-yn-3-ol, 1-phenyl- is amenable to nih.govresearchgate.net-sigmatropic rearrangements to generate functionalized allenes, such as allenyl sulfoxides and phosphine oxides. researchgate.netwikipedia.orgbohrium.com This transformation involves the reaction of the alcohol with a suitable electrophile, such as a sulfenyl chloride or a chlorophosphine, to form an intermediate propargylic sulfenate or phosphinite, respectively. This intermediate then undergoes a concerted nih.govresearchgate.net-sigmatropic rearrangement to yield the corresponding allenyl sulfoxide (B87167) or phosphine oxide. researchgate.netwikipedia.orgbohrium.com

This method provides a powerful and atom-economical route to these functionalized allenes, which are valuable synthetic intermediates. researchgate.netbohrium.com The reaction is often stereoselective, allowing for the transfer of chirality from the starting propargyl alcohol to the allenic product.

Table 2: General nih.govresearchgate.net-Sigmatropic Rearrangements of Propargyl Alcohols

| Reactant | Intermediate | Product |

| Propargyl alcohol + Phenylsulfenyl chloride | Propargylic sulfenate | Allenyl phenyl sulfoxide researchgate.net |

| Propargyl alcohol + Diphenylchlorophosphine | Propargylic phosphinite | Allenyl diphenyl phosphine oxide |

Synthesis of Specific Isomers for Targeted Chemical Applications

The stereochemistry of 1-Penten-4-yn-3-ol, 1-phenyl- can be leveraged to synthesize specific isomers of its downstream products for targeted applications. The synthesis of chiral allenes from enantioenriched propargylic alcohols is a well-established strategy in asymmetric synthesis. nih.govnih.govresearchgate.net The chirality of the secondary alcohol in 1-Penten-4-yn-3-ol, 1-phenyl- can be transferred to the axial chirality of the resulting allene (B1206475) during reactions such as the nih.govresearchgate.net-sigmatropic rearrangement or certain metal-catalyzed transformations. nih.govnih.gov

This stereochemical control is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules. The ability to access specific isomers of allenic and other derivatives of 1-Penten-4-yn-3-ol, 1-phenyl- underscores its value in stereoselective synthesis.

Future Research Directions and Emerging Paradigms in 1 Penten 4 Yn 3 Ol, 1 Phenyl Chemistry

Development of Novel Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical processes has spurred the development of sustainable and green synthetic methodologies for the preparation of 1-Penten-4-yn-3-ol (B84421), 1-phenyl-. Future research in this area is anticipated to focus on several key aspects:

Catalytic Asymmetric Synthesis: The development of highly enantioselective and atom-economical catalytic methods for the synthesis of chiral 1-Penten-4-yn-3-ol, 1-phenyl- is a primary objective. While classical approaches often rely on stoichiometric chiral reagents, modern strategies are moving towards the use of catalytic amounts of chiral transition metal complexes or organocatalysts. Research into novel ligand designs for metals such as palladium, rhodium, and copper is expected to yield catalysts with enhanced activity and selectivity, minimizing waste and energy consumption.

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. The application of alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding ketone, (E)-1-phenyl-1-penten-4-yn-3-one, to afford enantiopure 1-Penten-4-yn-3-ol, 1-phenyl- is a promising avenue. Future work will likely involve enzyme engineering to enhance substrate specificity and catalytic efficiency, as well as the development of whole-cell biocatalytic systems to simplify catalyst preparation and recycling.

Renewable Feedstocks and Solvents: A shift towards the use of renewable feedstocks for the synthesis of the precursors of 1-Penten-4-yn-3-ol, 1-phenyl- is a critical aspect of green chemistry. Additionally, the replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a key focus. The development of catalytic systems that are efficient in these benign media is an ongoing challenge.

| Green Synthetic Approach | Key Advantages | Representative Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, reduced waste. | Novel chiral ligands for transition metals, development of efficient organocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme engineering of ADHs, whole-cell biocatalytic systems. |

| Renewable Resources | Reduced reliance on fossil fuels, lower carbon footprint. | Synthesis from bio-derived precursors, use of green solvents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of 1-Penten-4-yn-3-ol, 1-phenyl- with continuous flow chemistry and automated platforms represents a paradigm shift from traditional batch processing. This approach offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Future research in this domain will likely concentrate on:

Development of Robust Flow Reactors: Designing and fabricating micro- and meso-scale flow reactors that can handle the specific requirements of the synthesis, including potential multiphasic reaction conditions and the use of solid-supported catalysts or reagents.

In-line Analysis and Optimization: The incorporation of real-time analytical techniques, such as FT-IR, NMR, and mass spectrometry, into flow systems will enable rapid reaction monitoring and optimization. This will facilitate the rapid identification of optimal process parameters, such as temperature, pressure, and residence time.

Automated Synthesis and Library Generation: The use of automated synthesis platforms will allow for the rapid and systematic synthesis of a library of 1-Penten-4-yn-3-ol, 1-phenyl- derivatives with diverse substitution patterns. This will be invaluable for structure-activity relationship studies in medicinal chemistry and materials science.

| Flow Chemistry/Automation Aspect | Potential Benefits | Future Research Direction |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, scalability. | Design of specialized reactors, integration of heterogeneous catalysts. |

| Real-time Reaction Monitoring | Rapid optimization, improved process understanding. | Development of in-line analytical techniques for complex reaction mixtures. |

| Automated Synthesis Platforms | High-throughput screening, rapid library generation. | Miniaturization of flow systems, integration with robotic platforms. |

Exploration of Unprecedented Reactivity Modes

The unique electronic and steric properties of 1-Penten-4-yn-3-ol, 1-phenyl- provide a platform for the discovery of novel and unprecedented reactivity modes. While its participation in classical transformations is well-documented, future research will aim to uncover new catalytic cycles and reaction pathways.

Key areas of exploration include:

Transition Metal-Catalyzed Cycloadditions and Rearrangements: Beyond standard coupling reactions, there is significant potential for discovering novel transition metal-catalyzed cycloaddition reactions involving the enyne moiety. For instance, the development of catalytic [4+2], [2+2+2], or other higher-order cycloadditions could provide rapid access to complex polycyclic frameworks. Furthermore, investigating novel rearrangement reactions, such as skeletal reorganizations or sigmatropic shifts, could lead to the synthesis of unique molecular architectures.

Photoredox Catalysis: The application of visible-light photoredox catalysis to activate 1-Penten-4-yn-3-ol, 1-phenyl- towards new types of transformations is a burgeoning area of research. This approach could enable previously inaccessible radical-mediated reactions, such as C-H functionalization or the formation of strained ring systems.

Frustrated Lewis Pair Chemistry: The combination of the Lewis acidic and basic sites within a single molecule or in a reaction mixture can lead to unique reactivity. Exploring the potential of frustrated Lewis pairs to activate the alkyne or alkene functionalities of 1-Penten-4-yn-3-ol, 1-phenyl- could open up new avenues for metal-free catalysis.

| Reactivity Mode | Potential Outcome | Research Focus |

| Novel Cycloadditions | Access to complex polycyclic scaffolds. | Catalyst development for higher-order cycloadditions. |

| Photoredox Catalysis | Radical-mediated transformations, C-H functionalization. | Design of new photocatalysts, exploration of novel reaction pathways. |

| Frustrated Lewis Pairs | Metal-free activation of unsaturated bonds. | Development of new FLP systems, application in asymmetric catalysis. |

Expanding Applications in Cutting-Edge Organic Synthesis and Advanced Functional Materials

The versatile structure of 1-Penten-4-yn-3-ol, 1-phenyl- makes it an attractive precursor for the synthesis of a wide range of complex organic molecules and advanced functional materials.

Future applications are envisioned in the following areas:

Total Synthesis of Natural Products: The enyne motif is a common feature in many biologically active natural products. The development of new synthetic methodologies centered around 1-Penten-4-yn-3-ol, 1-phenyl- will undoubtedly facilitate more efficient and elegant total syntheses of these complex targets.

Medicinal Chemistry: The ability to readily generate libraries of derivatives of 1-Penten-4-yn-3-ol, 1-phenyl- will be highly valuable for the discovery of new therapeutic agents. The rigid, three-dimensional structure of the core scaffold can serve as a template for the design of potent and selective enzyme inhibitors or receptor modulators.

Organic Electronics: The conjugated π-system of 1-Penten-4-yn-3-ol, 1-phenyl- makes it a potential building block for the synthesis of organic electronic materials. By incorporating this unit into polymers or small molecules, it may be possible to develop new materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Polymers: The alkyne and alkene functionalities of 1-Penten-4-yn-3-ol, 1-phenyl- can be utilized in various polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or click chemistry, to generate polymers with unique architectures and properties. These materials could find applications as advanced coatings, sensors, or in drug delivery systems.

| Application Area | Potential Impact | Research Direction |

| Natural Product Synthesis | More efficient and convergent synthetic routes. | Application in the synthesis of enyne-containing natural products. |

| Medicinal Chemistry | Discovery of new drug candidates. | Synthesis of diverse libraries for biological screening. |

| Organic Electronics | Development of novel organic semiconductors. | Incorporation into conjugated polymers and small molecules. |

| Advanced Polymers | Creation of polymers with tailored properties. | Exploration of new polymerization methodologies. |

Q & A

Basic Question: What are the key considerations for synthesizing 1-phenyl-1-penten-4-yn-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound often involves catalytic hydrogenation or propargyl alcohol rearrangement. For example, Lindlar catalysts (palladium-based) or ligand-modified Pd nanoparticles can selectively hydrogenate acetylenic intermediates while avoiding over-reduction . Reaction temperature (typically 20–50°C) and solvent polarity (e.g., THF or ethanol) significantly influence yield. Monitoring via GC-MS or HPLC is critical to track intermediate formation. Propargyl alcohol derivatives may undergo 1,2-migration in the presence of ruthenium carbenes, requiring careful control of stoichiometry and reaction time .

Basic Question: What analytical techniques are recommended for structural characterization of 1-phenyl-1-penten-4-yn-3-ol?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can identify alkynyl ( 70–100 ppm) and hydroxyl ( 1–5 ppm) protons.

- IR Spectroscopy: Stretching vibrations for -C≡C- (~2100 cm) and -OH (~3300 cm) confirm functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (e.g., CHO: calculated 158.0732 g/mol) and fragmentation patterns .

- Thermodynamic Data: Boiling points (~139–140°C) and refractive indices (1.4093) aid in purity assessment .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Ventilation: Use fume hoods due to potential volatility and respiratory irritation.

- PPE: Wear nitrile gloves and goggles; avoid skin contact with propargyl alcohols, which may cause sensitization .

- Storage: Keep in airtight containers under inert gas (N) to prevent oxidation.

- Emergency Measures: Immediate rinsing with water for eye/skin exposure and consultation with a physician are mandatory .

Advanced Question: How do reaction mechanisms differ between ruthenium-catalyzed and palladium-catalyzed pathways for this compound?

Methodological Answer:

- Ruthenium Catalysis: Propargyl alcohols undergo 1,2-migration via vinyl carbene intermediates, forming α,β-unsaturated carbonyl compounds. This pathway requires electron-deficient ligands to stabilize carbene species .

- Palladium Catalysis: Hydrogenation proceeds via syn-addition, with ligand-modified Pd nanoparticles enhancing selectivity by steric hindrance. For example, continuous-flow systems improve accessibility to active sites compared to batch reactors .

- Contradictions: Conflicting reports on yield (60–90%) may arise from catalyst deactivation or impurities in starting materials. Replicate experiments with purified reagents to validate results .

Advanced Question: How can computational chemistry predict the reactivity of 1-phenyl-1-penten-4-yn-3-ol in novel reactions?

Methodological Answer:

- DFT Calculations: Model transition states for hydrogenation or migration reactions using Gaussian or ORCA software. Focus on bond dissociation energies (e.g., C≡C vs. C-O) to predict regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.